molecular formula C8H12O5 B2737594 (2R,4R,5R)-5-(Methoxycarbonyl)-4-methyltetrahydrofuran-2-carboxylic acid CAS No. 2059912-72-8

(2R,4R,5R)-5-(Methoxycarbonyl)-4-methyltetrahydrofuran-2-carboxylic acid

Cat. No. B2737594
CAS RN: 2059912-72-8
M. Wt: 188.179
InChI Key: CPLXCIXREPKZSZ-HSUXUTPPSA-N
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Description

(2R,4R,5R)-5-(Methoxycarbonyl)-4-methyltetrahydrofuran-2-carboxylic acid, commonly known as MTHF, is a compound that is widely used in scientific research. It is a derivative of tetrahydrofolic acid, which is essential for the synthesis of nucleic acids and amino acids in the human body. MTHF is synthesized through a complex process and is used in various biochemical and physiological studies.

Mechanism of Action

MTHF acts as a coenzyme in various biochemical reactions, including the synthesis of nucleic acids and amino acids. It is essential for the conversion of homocysteine to methionine, which is an important amino acid in protein synthesis. MTHF also plays a role in the synthesis of neurotransmitters, which are essential for proper brain function.
Biochemical and Physiological Effects:
MTHF has various biochemical and physiological effects on the human body. It is essential for the synthesis of nucleic acids and amino acids, which are essential for cell growth and division. MTHF also plays a role in the metabolism of homocysteine, which is associated with various health problems, including heart disease, stroke, and dementia. Research has shown that MTHF supplementation can reduce the risk of these health problems.

Advantages and Limitations for Lab Experiments

MTHF has several advantages and limitations for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive and widely available. However, MTHF is sensitive to light and heat, which can affect its stability and purity. It is also difficult to work with in large quantities, as it can be toxic at high concentrations.

Future Directions

There are several future directions for research on MTHF. One area of interest is the role of MTHF in epigenetics, the study of changes in gene expression that are not caused by changes in the DNA sequence. MTHF has been shown to play a role in DNA methylation, which is an important epigenetic mechanism. Another area of interest is the development of new drugs and therapies based on MTHF. Research has shown that MTHF supplementation can reduce the risk of various health problems, and there is potential for the development of new drugs that target MTHF-related pathways.

Synthesis Methods

The synthesis of MTHF involves several steps, starting from the reaction of pteridine with para-aminobenzoic acid to form dihydropteroic acid. This is then converted to tetrahydrofolic acid, which is further modified to produce MTHF. The process involves the use of various reagents and catalysts and requires strict control of reaction conditions to ensure high purity and yield.

Scientific Research Applications

MTHF is widely used in scientific research as a coenzyme in various biochemical reactions. It is essential for the synthesis of nucleic acids and amino acids, which are the building blocks of proteins. MTHF is also involved in the metabolism of homocysteine, a toxic amino acid that is associated with various health problems. Research on MTHF has led to the development of new drugs and therapies for various diseases.

properties

IUPAC Name

(2R,4R,5R)-5-methoxycarbonyl-4-methyloxolane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O5/c1-4-3-5(7(9)10)13-6(4)8(11)12-2/h4-6H,3H2,1-2H3,(H,9,10)/t4-,5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLXCIXREPKZSZ-HSUXUTPPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(OC1C(=O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](O[C@H]1C(=O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4R,5R)-5-(Methoxycarbonyl)-4-methyltetrahydrofuran-2-carboxylic acid

CAS RN

2307784-83-2
Record name rac-(2R,4R,5R)-5-(methoxycarbonyl)-4-methyloxolane-2-carboxylic acid
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